molecular formula C12H9NO8 B065876 (5-Methyl-2-oxo-1,3-dioxol-4-YL)methyl 4-nitrophenyl carbonate CAS No. 173604-87-0

(5-Methyl-2-oxo-1,3-dioxol-4-YL)methyl 4-nitrophenyl carbonate

Cat. No. B065876
CAS RN: 173604-87-0
M. Wt: 295.2 g/mol
InChI Key: MZGIKNSLLFWGKL-UHFFFAOYSA-N
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Description

The compound of interest, due to its complex structure and functional groups, is anticipated to have unique physical and chemical properties, making it a subject of scientific research. However, direct studies on this specific compound are limited. The analyses provided below draw on related compounds and chemical principles to infer the characteristics and behaviors of the compound.

Synthesis Analysis

The synthesis of compounds with similar structural features often involves multi-step reactions, utilizing principles such as nucleophilic substitution and carbonylation. For instance, the Hantzsch synthesis method has been applied to synthesize structurally related compounds through a one-pot process combining various precursors like diketones, aldehydes, and ammonium carbonate (Maru & Shah, 2013). Such methods are crucial for constructing the complex frameworks seen in these molecules.

Molecular Structure Analysis

X-ray diffraction is a powerful tool for analyzing the molecular structure of chemical compounds. It has been used to determine the crystal structure of related compounds, revealing details about their molecular geometry, bond lengths, and angles, which are essential for understanding their reactivity and properties (Maru & Shah, 2013). The presence of nitro groups and carbonates in these molecules can significantly affect their electronic structure and stability.

Chemical Reactions and Properties

Nitrophenyl carbonates participate in a variety of chemical reactions, including aminolysis, which involves the nucleophilic attack of amines on the carbonate group. This reaction can be influenced by factors such as the nature of the amine and the presence of electron-withdrawing or electron-donating groups on the phenyl ring, affecting the reaction rate and mechanism (Castro et al., 2002).

Scientific Research Applications

  • Non-Isocyanate Polyurethanes (NIPUs) : The synthesis of original vinylene carbonate (VC) compounds, including derivatives of (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl, was reported for the preparation of α,ω-di(VC) telechelic (co)polyolefins. These were used as potential precursors for hydroxy-oxazolidone-based polyolefin NIPUs (Chauveau et al., 2019).

  • Reversible Optical Storage : Nitrophenyl 4-((2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl)oxy)benzoate (BEM), a related compound, was synthesized and copolymerized to produce materials with significant photoinduced birefringence, suitable for reversible optical storage applications (Meng et al., 1996).

  • Prodrug Design for Methyldopa : (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl esters were evaluated as progenitors of methyldopa, a medication used for high blood pressure. These compounds demonstrated potential as prodrugs, offering an effective way to deliver methyldopa in the body (Saari et al., 1984).

  • Electrochromic Materials : Derivatives of this compound have been used in the synthesis of new soluble conducting polymers, showing promise for applications in electrochromic devices (Variş et al., 2006).

  • Anti-Leishmanial Drugs : Nitroaromatic compounds, including derivatives of (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl, were synthesized and evaluated for their potential as anti-leishmanial drugs. This indicates a possible application in the treatment of leishmaniasis (Dias et al., 2015).

Safety and Hazards

For safety information, it’s always best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer. The MSDS for this compound can be found at the provided link .

properties

IUPAC Name

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (4-nitrophenyl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO8/c1-7-10(21-12(15)19-7)6-18-11(14)20-9-4-2-8(3-5-9)13(16)17/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZGIKNSLLFWGKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=O)O1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201177579
Record name (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-nitrophenyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201177579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

173604-87-0
Record name (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-nitrophenyl carbonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=173604-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-nitrophenyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201177579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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